Carbon tetrachloride

Description

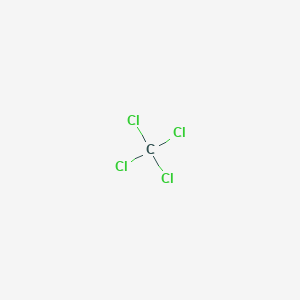

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tetrachloromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGDMQKNWNREIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | carbon tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbon_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020250 | |

| Record name | Carbon tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbon tetrachloride appears as a clear colorless liquid with a characteristic odor. Denser than water (13.2 lb / gal) and insoluble in water. Noncombustible. May cause illness by inhalation, skin absorption and/or ingestion. Used as a solvent, in the manufacture of other chemicals, as an agricultural fumigant, and for many other uses., Liquid, Colorless liquid with a characteristic ether-like odor; [NIOSH], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a characteristic odor., Colorless liquid with a characteristic ether-like odor. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

170.1 °F at 760 mmHg (NTP, 1992), 76.7 °C, 76.80 °C. @ 760.00 mm Hg, 76.5 °C, 170.1 °F, 170 °F | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 793 mg/L at 25 °C, In water, 1160 mg/L at 25 °C, 800 mg/L at 20 °C, Miscible with alcohol, benzene, chloroform, ether, carbon disulfide, petroleum ether, oils, Soluble in ethanol, acetone; miscible with ethyl ether, benzene, chloroform, Soluble in naphtha, 0.793 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.05% | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5940 g/cu cm at 20 °C, Saturated liquid density: 99.080 lb/cu ft; liquid heat capacity: 0.219 Btu/lb °F; liquid viscosity: 0.922 centipoise; ideal gas heat capacity: 0.130 Btu/lb °F (all at 75 °F), Liquid thermal conductivity: 0.690 Btu-inch/hr-sq ft °F; saturated vapor pressure: 1.874 lb/sq in; saturated vapor density: 0.05069 lb/cu ft (all at 70 °F), Relative density (water = 1): 1.59, 1.59 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3, 5.3 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

91 mmHg at 68 °F ; 113 mmHg at 77 °F (NTP, 1992), 115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2, 91 mmHg | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless, clear, heavy liquid, Colorless liquid | |

CAS No. |

56-23-5 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon tetrachloride [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbon tetrachloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbon-tetrachloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbon tetrachloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL2T97X0V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FG4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-9 °F (NTP, 1992), -22.2 °C, 28.6 °C, -23 °C, -9 °F | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Dynamics and Global Cycling of Carbon Tetrachloride

Atmospheric Fate and Transport of CCl₄

Once released, the majority of carbon tetrachloride quickly volatilizes and enters the atmosphere. epa.gov Its stability in the lower atmosphere allows for global transport. inchem.org

Stratospheric Degradation and Ozone Depletion Potential

The primary removal process for this compound from the atmosphere is its transport to the stratosphere, where it undergoes photodegradation by short-wavelength radiation. marinebiodiversity.org In the stratosphere, CCl₄ is broken down by photolysis, releasing chlorine atoms. unep.orgresearchgate.netnist.gov These chlorine atoms contribute to the catalytic destruction of the ozone layer. epa.gov

The Ozone Depletion Potential (ODP) is a measure of a substance's ability to deplete the ozone layer relative to a standard substance, typically CFC-11 which has an ODP of 1.0. carbontrail.net this compound is recognized as a potent ozone-depleting substance with an ODP of approximately 1.1 to 1.2. epa.govepa.gov

Tropospheric Behavior and Lifetime

This compound is very stable in the troposphere, the lowest layer of the atmosphere. cdc.gov It does not react significantly with hydroxyl radicals, which are a primary cleansing agent in the troposphere, and it does not readily photodissociate at the wavelengths of light present in this region. cdc.gov This stability leads to a long atmospheric residence time. epa.gov

Estimates for the atmospheric lifetime of this compound have varied, with values ranging from 30 to 100 years. epa.gov More recent assessments suggest a total atmospheric lifetime of around 26 to 33 years, taking into account various removal processes. wcrp-climate.orgcopernicus.org The primary loss process is transport to the stratosphere, with minor sinks in the ocean and soils. marinebiodiversity.orgcopernicus.orgpnas.org The lifetime is largely influenced by the rate of transport from the troposphere to the stratosphere. inchem.orgmarinebiodiversity.org

Global Atmospheric Concentrations and Trends

Global atmospheric concentrations of this compound have been monitored for decades. noaa.gov Measurements taken between 2004 and 2007 showed volume mixing ratios of 100–130 parts per trillion (ppt) in the upper troposphere and lower stratosphere. copernicus.orgresearchgate.net The highest concentrations were found at the Equator and mid-latitudes, particularly in industrialized regions of the Northern Hemisphere. copernicus.orgresearchgate.net

Due to regulations under the Montreal Protocol, atmospheric concentrations of CCl₄ have been declining. copernicus.orgresearchgate.net However, the observed rate of decline has been slower than what would be expected based on reported emissions and its atmospheric lifetime, suggesting the presence of ongoing, unaccounted-for emissions. wcrp-climate.orgcopernicus.orgaparc-climate.org Studies have indicated continued emissions from various regions, including the United States and Southeast Asia. pnas.orgnih.govfluorocarbons.org

Hydrospheric Distribution and Transformation

While most this compound ends up in the atmosphere, it is also found in water systems due to industrial releases, agricultural runoff, and atmospheric deposition. epa.govcdc.gov

Occurrence in Surface Water and Groundwater Systems

This compound has been detected in both surface water and groundwater. cdc.gov In surface waters like rivers and lakes, it is primarily lost through volatilization to the atmosphere, with a half-life ranging from a few hours to a few days. marinebiodiversity.org However, it can persist longer in groundwater, where it may be trapped for months or years. cdc.govwho.int Contamination of groundwater can occur from spills and leaching from landfills. epa.govwisconsin.gov

Concentrations in drinking water are generally low. cdc.govcdc.gov For instance, a survey in the United States found that about 99% of groundwater supplies and 95% of surface water supplies contained less than 0.5 µg/L of this compound. cdc.gov

Abiotic Degradation Pathways in Aqueous Environments (e.g., Hydrolysis, Photodegradation)

In aqueous environments, this compound is relatively resistant to abiotic degradation. canada.ca It does not readily photodegrade or oxidize in water. who.int

Hydrolysis, the reaction with water, is a slow degradation pathway for this compound. oup.com Early studies suggested a very long hydrolysis half-life, but more recent research indicates a first-order reaction with an environmental half-life of about 40 years at 25°C. oup.comoup.com Under extreme conditions, such as with superheated steam, it can hydrolyze to form phosgene (B1210022) and hydrochloric acid. doubtnut.com The presence of certain minerals or surfaces can also influence its degradation.

Data Tables

Table 1: Atmospheric Properties of this compound

| Property | Value | Source(s) |

| Ozone Depletion Potential (ODP) | 1.1 - 1.2 | epa.govepa.gov |

| Atmospheric Lifetime | 26 - 33 years | wcrp-climate.orgcopernicus.org |

| Global Warming Potential (100-year) | 1730 | aparc-climate.org |

| Tropospheric Concentration (2004-2007) | 100-130 ppt | copernicus.orgresearchgate.net |

Pedospheric Interactions and Persistence in Soil Systems

Once released into the soil, the fate of this compound is governed by several competing processes, including sorption, leaching, and volatilization.

The movement of this compound through the soil profile is significantly influenced by its sorption characteristics. Sorption refers to the binding of the chemical to soil particles, which can slow its transport. mdpi.com For this compound, sorption is primarily related to the organic carbon content of the soil. cdc.gov It is considered to be moderately mobile in most soils. cdc.gov

The soil sorption coefficient (Koc) for this compound has been calculated to be around 110 (log Koc of 2.04). cdc.gov Experimental studies have shown that the Koc value varies with the soil's organic carbon content; for instance, soils with organic carbon contents of 1.49% and 0.66% had experimentally determined Koc values of 143.6 (log Koc = 2.16) and 48.89 (log Koc = 1.69), respectively. cdc.gov A lower Koc value of 71 has also been reported, indicating high mobility. pic.int

Due to its moderate mobility and relatively low sorption to soil particles, this compound has the potential to leach from the soil surface into groundwater. clu-in.orgcdc.gov This leaching potential is a significant concern, as it can lead to the contamination of underground water resources. epa.gov The retardation factor, which indicates how much slower a contaminant moves compared to water, has been measured for this compound in groundwater systems and found to be in the range of 1.4 to 1.7, confirming that soil adsorption is a relatively minor process in retarding its movement. cdc.gov

A primary pathway for the removal of this compound from soil is volatilization, the process of it turning into a vapor and escaping into the atmosphere. researchgate.netaparc-climate.org This is due to its high vapor pressure (91.3 mmHg at 20 °C) and a significant Henry's Law constant (2.76 x 10⁻² atm-cu m/mole). cdc.govpic.int Consequently, most this compound released to the soil is expected to evaporate rapidly from moist soil surfaces. cdc.govpic.int It can also volatilize from dry soil surfaces. nih.gov This rapid volatilization means that spills or releases to land can quickly lead to atmospheric contamination. epa.gov

Soil Sorption and Leaching Potential

Discrepancies in Global CCl₄ Emissions Budget

A significant mystery in atmospheric science surrounds the global budget of this compound (CCl₄). Despite the phase-out of its production and consumption for emissive uses under the Montreal Protocol by 2010, atmospheric concentrations have declined more slowly than expected, indicating ongoing emissions. noaa.govresearchgate.net This has led to a notable discrepancy between "top-down" and "bottom-up" emission estimates. wcrp-climate.orguea.ac.uk

Top-down estimates are derived from atmospheric measurements of CCl₄ concentrations. By observing the amount of CCl₄ in the atmosphere and knowing its atmospheric lifetime, scientists can infer the total global emissions required to maintain those concentrations. wcrp-climate.org Bottom-up estimates, on the other hand, are calculated by compiling data on CCl₄ production and usage from country-by-country reporting to bodies like the United Nations Environment Programme (UNEP) and estimating emissions based on industrial processes and containment failures. wcrp-climate.orgresearchgate.net

For the period of 2007-2012, bottom-up estimates based on UNEP reporting suggested global emissions of only 1-4 gigagrams per year (Gg/yr). wcrp-climate.org In stark contrast, top-down estimates for a similar period were significantly higher, around 57 Gg/yr. wcrp-climate.org Later analyses, incorporating a revised understanding of CCl₄'s lifetime in the atmosphere, ocean, and soils, adjusted the top-down estimate to approximately 40 ± 15 Gg/yr, and an independent method based on the interhemispheric gradient yielded an estimate of 30 ± 5 Gg/yr. unep.orgmit.edu While these revised figures narrow the gap, a significant discrepancy of about 15 Gg/yr on average still persists. unep.org

Table 2: Comparison of Global this compound (CCl₄) Emission Estimates

| Estimation Method | Time Period | Emission Estimate (Gg/yr) | Source(s) |

| Bottom-Up (UNEP Reporting) | 2007-2012 | 1 - 4 | wcrp-climate.org |

| Bottom-Up (Updated Industrial Processes) | 2014 | 15 - 25 | researchgate.net |

| Top-Down (WMO 2014) | 2007-2012 | 57 (40-74) | wcrp-climate.orgaparc-climate.org |

| Top-Down (Revised Lifetime) | Post-2014 | 40 (25-55) | wcrp-climate.orgunep.org |

| Top-Down (Interhemispheric Gradient) | 2000-2012 | 30 (25-35) | unep.orgmit.edu |

| Top-Down (Best Estimate Average) | Post-2014 | 35 ± 16 | unep.orgmit.edu |

Research to resolve this discrepancy has focused on identifying previously unaccounted for sources of CCl₄ emissions. wcrp-climate.orguea.ac.uk It is considered highly unlikely that these missing emissions come from legacy dispersive uses like old landfills or contaminated soils alone. noaa.gov Instead, evidence points towards significant unreported industrial emissions. researchgate.netnoaa.gov

Several key sources have been proposed:

Unreported Non-Feedstock Emissions: A major identified source is the inadvertent production and release of CCl₄ during the manufacturing of other chemicals, particularly chloromethanes (like methyl chloride, methylene (B1212753) chloride, and chloroform) and perchloroethylene. researchgate.netunep.org These emissions from chloromethane (B1201357) and perchloroethylene plants are estimated to be a significant contributor to the global total. researchgate.net One report suggests this could account for as much as 13 Gg/yr globally. researchgate.netunep.org

Fugitive Emissions from Feedstock Use: While CCl₄ is still legally used as a feedstock for producing other chemicals like hydrofluorocarbons (HFCs), fugitive emissions can occur during production, transport, and handling. researchgate.netunep.org These are estimated at around 2 Gg/yr. researchgate.netunep.org

Legacy and Inadvertent Emissions: Emissions from old, contaminated industrial sites and landfills ("legacy" emissions) do contribute, though their global magnitude is uncertain. uea.ac.ukunep.org Additionally, unreported inadvertent emissions from sources like chlor-alkali plants (which produce chlorine and caustic soda) have been identified as a potential source. researchgate.netunep.org The combined contribution from legacy sites and these inadvertent sources could be up to 10 Gg/yr. researchgate.netunep.org

Regional studies have further highlighted the geographical distribution of these unreported emissions, with significant sources identified in industrial regions of East Asia and the United States. researchgate.netmit.educopernicus.org For example, one study estimated that emissions from China alone were approximately 23.6 ± 7.1 Gg/yr between 2011 and 2015, a figure far exceeding the country's bottom-up reported emissions. noaa.govmit.edu

Implications for Environmental Monitoring and Policy

The regulation of this compound (CCl4) under international agreements, most notably the Montreal Protocol on Substances that Deplete the Ozone Layer, represents a significant global effort to protect the stratospheric ozone layer. europa.euubc.ca However, the journey from policy implementation to achieving environmental goals is fraught with complexities, underscoring critical implications for both monitoring and future policy-making. Despite the phase-out of CCl4 production and consumption for emissive uses in developed countries by 1996 and in developing countries by 2010, atmospheric concentrations are declining more slowly than models predict. britannica.comcopernicus.org This discrepancy highlights persistent emission sources and challenges the effectiveness of current oversight.

A central issue is the significant gap between "bottom-up" emission inventories, based on production and usage data reported by countries, and "top-down" estimates derived from direct atmospheric measurements. researchgate.netcopernicus.org Global bottom-up emissions reported for 2007–2013 were estimated at a mere 3 (ranging from 0 to 8) gigagrams per year (Gg/yr). copernicus.org In stark contrast, top-down estimates based on atmospheric observations suggest global emissions are much higher, around 35 (±16) Gg/yr during a similar period. copernicus.org This major inconsistency suggests the existence of substantial, ongoing, and unreported emissions.

Table 1: Comparison of this compound (CCl₄) Emission Estimates

| Estimation Method | Reported Period | Estimated Annual Emissions (Gg/yr) | Primary Data Source |

|---|---|---|---|

| Bottom-Up (Industry Reporting) | 2007–2013 | 3 (0-8) | UNEP Reported Production/Feedstock Use copernicus.orgresearchgate.net |

| Top-Down (Atmospheric Measurement) | 2000-2012 | 30-40 | Global Atmospheric Models & Observations copernicus.orgresearchgate.net |

| Top-Down (China Regional Study) | 2009-2016 | 15 (10-22) | Analysis of Gosan Station Data copernicus.org |

| Top-Down (European Regional Study) | 2006-2014 | 2.2 (±0.8) | European Ground-Based Monitoring Network copernicus.org |

Research findings point towards several sources for this discrepancy. The Montreal Protocol does not regulate the use of CCl4 as a feedstock for the synthesis of other chemicals, such as certain hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). researchgate.netcopernicus.orgnih.gov Fugitive emissions from these industrial processes are believed to be a significant contributor to the continued atmospheric burden of CCl4. researchgate.netcopernicus.org Regional studies have identified emission "hot spots" in industrialized areas, including parts of Europe and East Asia, lending further evidence to the industrial origins of these unaccounted-for emissions. copernicus.orgresearchgate.net Furthermore, research into environmental sinks has revealed that soil can act as a sink for atmospheric CCl4, a factor that reduces its atmospheric lifetime from 26 to 20 years and implies that emission estimates may be even more underestimated than previously thought. nih.gov

These challenges have profound implications for environmental monitoring. Accurately quantifying fugitive emissions is difficult, and the low concentrations of CCl4 in many areas are near the limits of current analytical detection methods. cdc.gov Advanced monitoring techniques, such as thermal desorption–gas chromatography–mass spectrometry (TD–GC–MS), are being employed to measure atmospheric mixing ratios with greater precision. markes.com However, new domestic policies are creating further monitoring challenges. For instance, under the U.S. Toxic Substances Control Act (TSCA), the Environmental Protection Agency (EPA) has established a very low Existing Chemical Exposure Limit (ECEL) for CCl4 in the workplace, a threshold that industry groups argue is difficult to routinely monitor with currently available technology. federalregister.govamericanchemistry.com

From a policy perspective, the persistent emissions of CCl4 demonstrate that phasing out production for dispersive uses is not sufficient to eliminate its environmental impact. The findings necessitate a re-evaluation of the Montreal Protocol's framework to address fugitive emissions from feedstock and process agent applications more effectively. copernicus.orgresearchgate.net This could involve promoting the use of alternative feedstocks or mandating stricter containment technologies. Continuous and vigilant global monitoring through networks like the Advanced Global Atmospheric Gases Experiment (AGAGE) and the NOAA Global Monitoring Laboratory is indispensable for tracking the effectiveness of policies, identifying illicit or fugitive sources, and verifying reported emissions. researchgate.netnoaa.gov The case of this compound serves as a critical lesson that international environmental agreements require robust verification and monitoring systems to ensure their long-term success.

Table 2: Key Policy and Monitoring Milestones for this compound

| Year | Milestone | Key Provision/Finding | Status/Implication |

|---|---|---|---|

| 1987 | Montreal Protocol Signed | Global agreement to phase out ozone-depleting substances (ODS). britannica.com | Foundation for CCl₄ regulation. europa.eu |

| 1996 | Phase-out in Developed Countries | Production and import of CCl₄ for dispersive uses banned. britannica.com | Feedstock use exempted, leading to continued emissions. researchgate.netnih.gov |

| 2010 | Phase-out in Developing Countries | Production and import of CCl₄ for dispersive uses banned. britannica.com | Global emissive production officially ends, but atmospheric decline is slow. copernicus.org |

| 2016 | Kigali Amendment | Added HFCs to the Montreal Protocol, some of which are produced using CCl₄ feedstock. unep.org | Indirectly highlights the ongoing relevance of CCl₄ feedstock emissions. |

| 2020s | Ongoing Atmospheric Monitoring | "Top-down" measurements show emissions are significantly higher than "bottom-up" reports. researchgate.netresearchgate.net | Urgent need to identify and control fugitive emission sources. |

| 2023 | US EPA Proposed Rule (TSCA) | Proposes stringent workplace exposure limits for CCl₄. federalregister.gov | Creates new technological challenges for monitoring and compliance. americanchemistry.com |

Advanced Toxicological Mechanisms of Carbon Tetrachloride

Molecular and Cellular Mechanisms of CCl₄-Induced Organ Damage

The organ damage induced by carbon tetrachloride is a complex process that begins with its bioactivation by the cytochrome P450 enzyme system. nih.govresearchgate.net This initial step triggers a series of detrimental events, including the formation of free radicals, lipid peroxidation, and disruption of cellular membrane integrity. researchgate.nettandfonline.com

The metabolism of this compound is a critical initiating event in its toxicity. researchgate.nettandfonline.com This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of cells. nih.gov

The central mechanism of CCl₄-induced toxicity involves its conversion into the highly reactive trichloromethyl free radical (•CCl₃). researchgate.netresearchgate.net This reaction is a reductive dehalogenation catalyzed by the cytochrome P450 system. researchgate.net The •CCl₃ radical is extremely unstable and can covalently bind to cellular macromolecules like lipids, proteins, and nucleic acids, impairing their function. researchgate.netnih.gov In the presence of oxygen, the trichloromethyl radical is rapidly converted to the even more reactive trichloromethylperoxy radical (•CCl₃OO•). researchgate.netnih.gov This peroxy radical is a potent initiator of lipid peroxidation, a destructive chain reaction that damages cellular membranes. nih.govekb.eg

| Radical Species | Formation Pathway | Primary Reactivity |

|---|---|---|

| Trichloromethyl Radical (•CCl₃) | Reductive dehalogenation of CCl₄ by cytochrome P450. researchgate.net | Covalently binds to lipids, proteins, and DNA. researchgate.netnih.gov |

| Trichloromethylperoxy Radical (•CCl₃OO•) | Reaction of •CCl₃ with molecular oxygen. nih.gov | Initiates lipid peroxidation chain reactions. nih.govekb.eg |

Several isoforms of the cytochrome P450 enzyme system are involved in the metabolic activation of this compound. nih.gov The primary enzyme responsible for the bioactivation of CCl₄, particularly at lower, environmentally relevant concentrations, is CYP2E1. researchgate.netcdc.govnih.gov Studies have shown that inducing or inhibiting CYP2E1 can potentiate or reduce CCl₄-induced toxicity, respectively. researchgate.net Other isoforms, including CYP2B1, CYP2B2, and CYP3A, may also contribute to CCl₄ metabolism, especially at higher concentrations. researchgate.netnih.govcdc.gov The specific localization of these enzymes within the liver lobules influences the pattern of CCl₄-induced damage. nih.gov

| Isoform | Role in CCl₄ Metabolism | Significance |

|---|---|---|

| CYP2E1 | Primary enzyme for CCl₄ bioactivation at low concentrations. researchgate.netnih.gov | Key determinant of susceptibility to CCl₄ toxicity. researchgate.net |

| CYP2B1/2 | Contributes to CCl₄ metabolism. researchgate.netnih.gov | Plays a role in the overall metabolic activation process. |

| CYP3A | Involved in CCl₄ metabolism, particularly at higher concentrations. nih.govcdc.gov | Contributes to toxicity at significant exposure levels. nih.gov |

The free radicals generated from CCl₄ metabolism are potent initiators of lipid peroxidation, a process that severely damages cellular membranes. nih.govresearchgate.net This degradation of membrane lipids leads to a loss of membrane integrity and function. researchgate.nettandfonline.com

Lipid peroxidation, initiated by the trichloromethylperoxy radical, attacks polyunsaturated fatty acids within cellular membranes. nih.gov This process generates various by-products, including highly reactive aldehydes such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA). nih.govmdpi.comunl.edu These aldehydes are themselves toxic and can form adducts with proteins and DNA, further contributing to cellular damage and potentially to the carcinogenicity of CCl₄. researchgate.nettandfonline.com Studies have shown that 4-HNE is a sensitive and persistent biomarker of CCl₄-induced oxidative stress. researchgate.netnih.gov

The widespread lipid peroxidation initiated by this compound metabolism has a profound impact on various cellular membranes. The destruction of phospholipids (B1166683) affects the permeability of mitochondrial, endoplasmic reticulum, and plasma membranes. nih.govmdpi.com Damage to the mitochondrial membrane can impair cellular energy production and trigger apoptosis. mdpi.commdpi.com Disruption of the endoplasmic reticulum membrane can interfere with protein synthesis and calcium homeostasis. tandfonline.comnih.gov The loss of plasma membrane integrity leads to the leakage of cellular contents and ultimately to cell death. researchgate.netokayama-u.ac.jp This disruption of membrane function and the associated loss of cellular calcium sequestration are critical events in CCl₄-induced cell damage. tandfonline.comnih.gov

Generation of Reactive Aldehydes (e.g., 4-hydroxynonenal) and Adduct Formation

Disruption of Cellular Calcium Homeostasis

The metabolic activation of this compound (CCl4) and the subsequent lipid peroxidation lead to the weakening of cellular membranes. This damage allows for a significant influx of calcium into the cytosol, disrupting intracellular calcium homeostasis. researchgate.nettandfonline.com This disruption is a critical event in CCl4-induced cell injury. The bioactivation of CCl4 is thought to inhibit the microsomal calcium pump through the action of the trichloromethyl free radical. cabidigitallibrary.org A sustained increase in cytosolic calcium can contribute to the progression of cell injury. nih.gov Studies have shown that both CCl4-induced hypercalcemia and direct calcium injection can potentiate CCl4 hepatotoxicity, suggesting that calcium plays a role in enhancing liver damage. plos.org

The elevated levels of calcium in the cytosol activate calcium-dependent proteases and phospholipases. researchgate.nettandfonline.com A prolonged increase in intracellular calcium can trigger an excessive stimulation of these catabolic enzymes, which are capable of causing irreversible liver damage through the loss of membrane integrity. cabidigitallibrary.orgwjgnet.com The activation of these enzymes exacerbates the breakdown of cellular membranes, contributing significantly to cell death. researchgate.netnih.gov Research indicates that an increase in intracellular Ca2+ concentrations can lead to the activation of phospholipase A2. wjgnet.com

The increase in intracellular calcium can also activate endonucleases, which are enzymes that can cause chromosomal damage and contribute to cell death. researchgate.nettandfonline.comokayama-u.ac.jp This endonuclease-derived damage, along with sustained cell regeneration following cell death, may increase the probability of unrepaired mutations, which can lead to cancer. researchgate.netnih.gov The activation of calcium-releasing channels is believed to be a result of CCl4 metabolism, leading to elevated cytosolic calcium levels that in turn activate endonucleases, inflicting chromosomal damage. researchgate.net

Activation of Calcium-Dependent Proteases and Phospholipases

Impaired Lipid Metabolism and Steatosis Development

This compound is known to impair crucial cellular processes, including lipid metabolism, which can result in fatty degeneration, also known as steatosis. nih.govresearchgate.net The formation of adducts between the trichloromethyl radical (CCl3•) and cellular molecules is a key factor in this impairment. nih.gov The administration of CCl4 can lead to hepatic steatosis, characterized by the accumulation of fat droplets in the liver. portlandpress.com Models combining a high-fat diet with CCl4 administration have been shown to promote the development of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). researchgate.netnih.govresearchgate.net In such models, an increase in the gene expression of enzymes related to de novo lipogenesis, like Acetyl-CoA carboxylase (ACC) and Fatty acid synthase (FASN), has been observed. portlandpress.com

Involvement of Inflammatory Responses and Cytokine Signaling

The inflammatory response is a significant component of this compound-induced liver injury. mdpi.comnih.gov CCl4 and its metabolites can stimulate Kupffer cells, which then release pro-inflammatory cytokines. archivesofmedicalscience.com This pro-inflammatory cascade, involving the activation of macrophages and infiltration of neutrophils, leads to hepatocyte damage. archivesofmedicalscience.com The toxic effects of CCl4 are associated with an inflammatory response characterized by the release of pro-inflammatory cytokines from damaged hepatocytes, sinusoidal endothelial cells, and activated Kupffer cells. mdpi.com

At the molecular level, CCl4 activates a range of signaling molecules that influence cell fate. Tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and transforming growth factors-alpha (TGF-α) and -beta (TGF-β) are activated, pushing the cell towards either self-destruction or fibrosis. nih.gov TNF-α promotes apoptosis, while TGFs appear to direct the cell toward fibrosis. nih.gov Interleukin-6 (IL-6), although induced by TNF-α, has a clear anti-apoptotic effect. nih.gov Interleukin-10 (IL-10) also counteracts the action of TNF-α, and both interleukins have the potential to initiate the recovery of the CCl4-damaged hepatocyte. nih.gov

Studies have shown that CCl4 administration leads to increased expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. archivesofmedicalscience.comfrontiersin.orgplos.orgwjgnet.com Conversely, the level of the anti-inflammatory cytokine IL-10 has been observed to decrease with CCl4 toxicity. wjgnet.comtandfonline.com Endogenous IL-10 has been shown to control the acute inflammatory response by limiting the production of TNF-α and TGF-β1, thereby reducing neutrophilic infiltration and the development of fibrosis. researchgate.net Long-term CCl4 administration has been found to markedly increase the expression of TNF-α, TGF-β, and IL-10. nih.gov

Interactive Data Table: Cytokine Response to this compound

| Cytokine | Primary Role in CCl4 Toxicity | Observed Effect of CCl4 | Reference |

| TNF-α | Pro-inflammatory, pro-apoptotic | Increased expression | nih.govarchivesofmedicalscience.complos.orgwjgnet.comnih.gov |

| NO | Cellular signaling, potential for toxicity | Activated | nih.gov |

| TGF-α/β | Pro-fibrotic | Activated/Increased expression | nih.govnih.govresearchgate.netnih.gov |

| IL-6 | Pro-inflammatory, but also anti-apoptotic | Increased expression | nih.govmdpi.comarchivesofmedicalscience.complos.orgwjgnet.comtandfonline.com |

| IL-10 | Anti-inflammatory, counteracts TNF-α | Decreased/Increased (long-term) | nih.govwjgnet.comtandfonline.comresearchgate.netnih.gov |

Kupffer cells, the resident macrophages in the liver, play a crucial role in the pathogenesis of CCl4-mediated liver injury. researchgate.netnih.gov Free radicals generated from CCl4 metabolism can lead to the activation of Kupffer cells by increasing intracellular calcium in hepatocytes. researchgate.net Once activated, Kupffer cells release a variety of biologically active mediators, including prostaglandins, reactive oxygen species, and cytokines, which promote the inflammatory and fibrotic responses following hepatic injury. researchgate.net The activation of Kupffer cells is a key event in the initiation and continuation of liver fibrosis. researchgate.net

Inhibiting Kupffer cell function has been shown to significantly reduce CCl4-induced liver damage, including edema and cell death. nih.govcdnsciencepub.com This protective effect occurs without altering the metabolic pathway of CCl4 via cytochrome P450, suggesting that Kupffer cells participate in the mechanism of toxicity downstream of CCl4 metabolism. nih.gov Activated Kupffer cells can secrete pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which contribute to hepatocyte damage. archivesofmedicalscience.comresearchgate.net

Role of TNF-α, NO, TGF-α/β, IL-6, IL-10

Organ-Specific Toxicity Beyond Hepatotoxicity

Although the liver is the primary target for this compound toxicity due to its high concentration of metabolic enzymes, other organs are also susceptible to its damaging effects. cdc.govnih.govnih.govtandfonline.commdpi.com

Injury to the kidneys is a significant consequence of this compound exposure in humans, often occurring at exposure levels similar to those causing liver damage. cdc.gov The mechanism of nephrotoxicity is believed to mirror that of liver toxicity, involving bioactivation by cytochrome P450 enzymes, particularly CYP2E1, to the highly reactive trichloromethyl radical (•CCl3). cdc.govcdc.govjst.go.jp This process initiates oxidative injury and lipid peroxidation, leading to cellular and membrane damage. cdc.govresearchgate.net

Mechanisms of Nephrotoxicity:

Free Radical Formation: Metabolism of this compound by CYP2E1 in the kidneys generates trichloromethyl and trichloromethyl peroxy free radicals. jst.go.jpresearchgate.net

Lipid Peroxidation: These free radicals attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation that disrupts membrane integrity. researchgate.netresearchgate.net

Cellular Injury: The damage to cellular membranes leads to a loss of integrity, leakage of enzymes, and disruption of intracellular calcium homeostasis. researchgate.net This can result in cell death and tissue damage. nih.govresearchgate.net

Manifestations of Nephrotoxicity:

Clinical signs of severe kidney injury include a significant decrease in urine output (oliguria) or a complete cessation of urine production (anuria), leading to the buildup of nitrogenous waste products in the blood (azotemia) and swelling (edema). cdc.gov Histopathological findings in animal studies reveal damage primarily to the proximal tubule cells, which have a high content of cytochrome P-450. cdc.gov Observed changes include glomerular hypertrophy, tubular dilatation, and vacuolization of cells. researchgate.netspandidos-publications.com Biomarkers of this compound-induced nephrotoxicity include increased serum levels of urea, creatinine, and uric acid. researchgate.netscialert.netnih.gov

Key Research Findings on CCl₄ Nephrotoxicity

| Finding | Description | References |

| Mechanism Similarity to Hepatotoxicity | The mechanism of kidney damage is thought to be similar to liver damage, involving metabolic activation by cytochrome P450 to form the injurious •CCl3 radical. | cdc.govcdc.gov |

| Proximal Tubule Damage | The cells of the proximal tubules are the most significantly affected, likely due to their high concentration of cytochrome P-450. | cdc.gov |

| Oxidative Stress | This compound induces oxidative stress in the kidneys, leading to lipid peroxidation and cellular injury. | researchgate.netresearchgate.netbiomedpharmajournal.org |

| Biomarker Elevation | Exposure leads to a significant increase in serum levels of kidney function biomarkers such as urea, creatinine, and uric acid. | researchgate.netscialert.netnih.gov |

| Histopathological Changes | Microscopic examination reveals glomerular and tubular alterations, including hypertrophy, dilatation, and cellular vacuolization. | researchgate.netresearchgate.netspandidos-publications.com |

The immediate effect of acute this compound exposure is depression of the central nervous system (CNS). cdc.gov The intensity of these effects is proportional to the exposure dose. cdc.gov

Mechanisms of Neurotoxicity:

While the precise molecular mechanisms of this compound-induced neurotoxicity are less defined than its hepatotoxicity, it is understood to cause CNS depression. cdc.govwww.gov.uk In cases of fatal poisoning, autopsies have revealed permanent damage to nerve cells, including focal areas of fatty degeneration and necrosis. cdc.gov

Manifestations of Neurotoxicity: